[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine
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Overview
Description
[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine is a chemical compound with the molecular formula C11H23N3 and a molecular weight of 197.32 g/mol It is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 4-methylpiperazin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions may require the use of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of [2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[4-(4-Methylpiperazin-1-yl)phenyl]methanamine: This compound shares the piperazine moiety but differs in the substitution pattern on the phenyl ring.
2-(4-Methylpiperazin-1-yl)cyclopentanol: Similar in structure but contains a hydroxyl group instead of the methanamine moiety.
Uniqueness
[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
Overview
[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to a methanamine moiety, with a 4-methylpiperazine substituent. This structural configuration is significant in determining its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Protein Kinases : Inhibition of cyclin-dependent kinases (CDKs) has been observed in related compounds, which could lead to cell cycle arrest and apoptosis in cancer cells .
- Receptor Modulation : Some derivatives exhibit activity as inverse agonists for cannabinoid receptors, suggesting potential applications in metabolic disorders .
Anticancer Properties
Studies have highlighted the cytotoxic effects of related compounds on various cancer cell lines, including prostate and cervical cancer cells. The mechanism typically involves apoptosis induction through the inhibition of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Activity
The compound has also been investigated for antimicrobial properties. Similar compounds have shown efficacy against bacterial strains, indicating potential for development as antimicrobial agents.
Case Studies and Experimental Data
- Cytotoxicity Studies : A study demonstrated that compounds similar to this compound inhibited the proliferation of DU 145 (prostate cancer) and HeLa (cervical cancer) cells. The IC50 values indicated significant potency against these cell lines, suggesting that the compound may share similar effects .
- Kinase Inhibition : Inhibitory assays against a panel of kinases revealed that related compounds effectively inhibited CDK4/6, ARK5, and PDGFRβ, which are crucial in cancer biology. This inhibition leads to reduced cell viability in tumor models .
- Antimicrobial Efficacy : In vitro studies indicated that several derivatives exhibited antimicrobial activity against resistant bacterial strains, showcasing their potential as new therapeutic agents in infectious diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)cyclopentyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(11)9-12/h10-11H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSRWULQADXGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC2CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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